Cucurbitacin B is a natural tetracyclic triterpenoid compound [, ], belonging to the cucurbitacin family [, ], primarily found in plants of the Cucurbitaceae family [, , , , ]. This family is known for producing edible fruits like pumpkins, gourds, and squashes [, ]. Cucurbitacin B is also found in the Cruciferae family []. Its presence in plants is often associated with a bitter taste, distinguishing edible and medicinal varieties []. This compound exhibits a wide array of biological activities, making it a subject of extensive scientific research, particularly in the fields of cancer biology, immunology, and cell signaling [, , , , , , , , , , , , , , , , , , , , ].
Cucurbitacin B is found in multiple plant species, particularly within the Cucurbitaceae family. It is one of over 40 known cucurbitacins, which are categorized into various groups based on their structural variations. The classification of cucurbitacins includes groups A through R, with cucurbitacin B belonging to group B due to its specific molecular configuration .
The synthesis of cucurbitacin B and its derivatives has been extensively studied. Various methods have been developed to modify its structure for enhanced biological activity.
Cucurbitacin B has a complex molecular structure characterized by a tetracyclic framework.
Cucurbitacin B participates in various chemical reactions that modify its structure and enhance its pharmacological properties.
Cucurbitacin B exerts its pharmacological effects through several mechanisms:
Cucurbitacin B possesses distinct physical and chemical properties:
Cucurbitacin B has significant scientific applications:
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a central conduit for cytokines and growth factors, driving inflammation, cell survival, and tumor progression. CuB exerts potent inhibitory effects on this axis through multiple strategies.
In SH-SY5Y human neuroblastoma cells, CuB (0–128 μM) suppressed phosphorylation of JAK2 (Tyr1007/1008) and STAT3 (Tyr705), leading to downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1). This inhibition induced G2/M cell cycle arrest and apoptosis, evidenced by increased Annexin V staining and Bax/Bcl-2 ratio shifts [2]. Similarly, colorectal cancer studies revealed CuB binds directly to STAT3, impeding its nuclear translocation and DNA-binding capacity. Consequently, STAT3-dependent genes (e.g., Bcl-2, Mcl-1, survivin) were suppressed, sensitizing HCT116 and CT-26 cells to apoptosis [6].
Beyond direct tumor cell targeting, CuB remodels the immunosuppressive tumor microenvironment (TME). In colorectal models, CuB (0.05–0.2 μM) blocked interleukin-6 (IL-6)-driven M2 macrophage polarization by inhibiting JAK2/STAT3, reducing pro-metastatic cytokines and enhancing CD4+/CD8+ T-cell infiltration in murine xenografts [6]. This dual targeting of tumor-intrinsic and extrinsic STAT3 activation underscores CuB’s potential as an oncotherapeutic agent.
Table 1: JAK/STAT3-Dependent Molecular Targets of Cucurbitacin B in Cancer Models
Cancer Type | Cell Line/Model | Key Targets | Functional Outcome |
---|---|---|---|
Neuroblastoma | SH-SY5Y | ↓p-JAK2, ↓p-STAT3, ↓Cyclin B1 | G2/M arrest, apoptosis |
Colorectal | HCT116/CT-26 | ↓STAT3 nuclear translocation | Suppressed M2 polarization |
Pancreatic | BxPC-3 | ↓p-STAT3, ↓Bcl-2, ↓survivin | Synergistic cytotoxicity |
Non-small cell lung | A549/DDP | ↓STAT3-DNA binding | Reversed chemoresistance |
The nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway orchestrates cellular defense against oxidative stress. CuB activates this axis, enhancing the transcription of cytoprotective enzymes.
In osteoarthritis (OA) models, CuB (10–50 nM) upregulated Nrf2 nuclear accumulation and heme oxygenase-1 (HO-1) expression in chondrocytes. This activation suppressed IL-1β-induced reactive oxygen species (ROS) and NLRP3 inflammasome assembly, preserving extracellular matrix (ECM) components like collagen II and aggrecan [3]. Network pharmacology analyses identified Nrf2 as a primary target for CuB in OA, with molecular docking confirming strong binding affinity [3]. Parallel studies in cerebral ischemia-reperfusion injury demonstrated CuB reduced malondialdehyde (MDA) and superoxide dismutase (SOD) depletion while enhancing glutathione (GSH) synthesis via Nrf2/HO-1, mitigating neuronal apoptosis [1] [5].
Notably, Nrf2 activation also exhibits context-dependent duality. In cancer cells, CuB-induced ROS amplification (e.g., via SLC7A11) triggers ferroptosis, an iron-dependent cell death pathway [5]. This contrasts with its protective role in non-transformed cells, highlighting tissue-specific pharmacological outcomes.
Table 2: Oxidative Stress Markers Modulated by Cucurbitacin B via Nrf2
Disease Model | Oxidative Marker | Effect of CuB | Nrf2 Target Gene |
---|---|---|---|
Liver injury | ↑Lipid ROS, ↑MDA, ↓GSH | Potentiated ferroptosis | SLC7A11 |
Osteoarthritis | ↓IL-1β-induced ROS | ECM protection | HO-1 |
Ischemia-reperfusion | ↓MDA, ↑SOD, ↑GSH | Neuroprotection | HO-1, SOD |
Nuclear factor kappa-B (NF-κB) is a master regulator of inflammation, controlling genes encoding cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules. CuB disrupts NF-κB activation at multiple nodes.
In gouty arthritis models, CuB (0.5–2 μM) inhibited toll-like receptor 4 (TLR4)-primed NLRP3 inflammasome activation in macrophages. By suppressing IκB kinase (IKK)-dependent IκBα degradation, CuB prevented NF-κB nuclear translocation, reducing pro-IL-1β synthesis and caspase-1 cleavage. This led to decreased IL-1β/IL-18 secretion and ameliorated monosodium urate crystal-induced inflammation in vivo [3] [5]. Similarly, TGF-β1-induced epithelial-mesenchymal transition (EMT) in A549 lung cancer cells was reversed by CuB (25–100 nM) via NF-κB inhibition. CuB downregulated Snail and Twist transcription factors, restoring E-cadherin and suppressing vimentin/N-cadherin [4].
Mechanistic studies reveal CuB binds p65 (RelA), impeding its DNA-binding capacity. This interaction synergizes with Nrf2 activation, as NF-κB and Nrf2 exhibit reciprocal inhibition. In OA chondrocytes, CuB concurrently activated Nrf2 and suppressed NF-κB, creating an anti-inflammatory feedback loop [3].
Cucurbitacin B differentially regulates mitogen-activated protein kinase (MAPK) subfamilies—extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), p38—and AMP-activated protein kinase (AMPK), tailoring cellular responses to metabolic and genotoxic stress.
In neuroblastoma cells, CuB (0–128 μM) suppressed phospho-ERK while activating JNK and p38, shifting the balance toward pro-apoptotic signaling. JNK/p38 activation increased p53 phosphorylation and Bax translocation, culminating in mitochondrial apoptosis [2]. Conversely, pancreatic cancer studies revealed temporal plasticity: CuB (0.3 μM) initially suppressed ERK within 6 hours but triggered rebound activation at 12 hours via AMPK upregulation. This adaptive ERK reactivation conferred transient resistance, reversed by co-administration of the ERK inhibitor SCH772984 [9].
AMPK serves as a metabolic sensor linking CuB to autophagy modulation. In hepatocellular carcinoma, CuB activated AMPK, inhibiting mTORC1 and unleashing autophagic flux via ULK1 phosphorylation. This autophagy induction either preceded apoptosis or provided a cytoprotective buffer, contingent on nutrient availability [1] [9].
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway integrates growth signals to regulate cell survival, proliferation, and angiogenesis. CuB antagonizes this axis through direct and indirect mechanisms.
In gefitinib-resistant non-small cell lung cancer (NSCLC), CuB (50–200 nM) suppressed PI3K/Akt/mTOR signaling by degrading epidermal growth factor receptor (EGFR). This inhibited TGF-β1-induced EMT, reducing cell migration/invasion and resensitizing tumors to tyrosine kinase inhibitors [4] [10]. Pancreatic cancer studies confirmed CuB downregulated p-Akt (Ser473/Thr308) and p-mTOR, decreasing anti-apoptotic proteins (Bcl-2, Bcl-xL) and angiogenic factors (VEGF, MMP-9) [9].
CuB also reshapes the TME by targeting stromal components. In colorectal cancer, it inhibited PI3K/Akt-dependent macrophage polarization toward M2 protumorigenic phenotypes. Combined with STAT3 inhibition, this normalized immune cell infiltration and suppressed metastasis in vivo [6] [7].
Table 3: CuB-Induced PI3K/Akt/mTOR Inhibition Across Tumor Microenvironments
Tumor Type | Microenvironment Component | CuB Effect | Downstream Impact |
---|---|---|---|
Pancreatic ductal adenocarcinoma | Cancer-associated fibroblasts | ↓p-Akt, ↓HIF-1α | Reduced VEGF/MMP secretion |
Non-small cell lung | Gefitinib-resistant cells | ↓p-mTOR, ↓p-S6K | Reversed EMT, ↓invasion |
Colorectal | Tumor-associated macrophages | ↓M2 polarization | ↑CD8+ T cells, ↓metastasis |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4